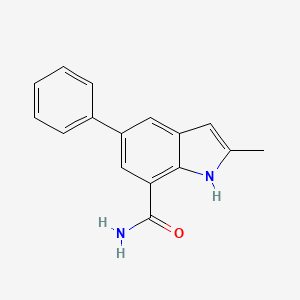

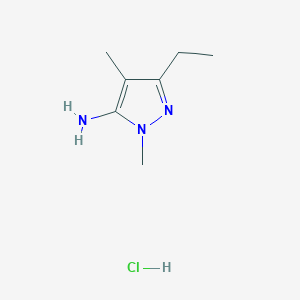

![molecular formula C10H8N4S B1317506 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 904817-81-8](/img/structure/B1317506.png)

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine

Vue d'ensemble

Description

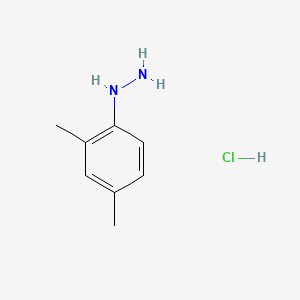

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine is a compound with the CAS Number: 115749-42-3 . It has a molecular weight of 201.25 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The compound has been synthesized in studies, with detailed spectral characterizations using 1H NMR, 13C NMR, mass, and Fourier transform infrared (FT-IR) spectroscopy . The optimized geometry was computed using the density functional theory method at the B3LYP/6-311++G (d,p) basis set .Molecular Structure Analysis

The theoretical FT-IR and NMR (1H and 13C) analysis are agreed to validate the structural assignment made for the compound . Frontier molecular orbitals, molecular electrostatic potential, Mulliken atomic charge, electron localization function, localized orbital locator, natural bond orbital, nonlinear optical, Fukui functions, and quantum theory of atoms in molecules analyses are undertaken and meticulously interpreted, providing profound insights into the molecular nature and behaviors .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 201.25 .Applications De Recherche Scientifique

Medicine

In the medical field, derivatives of imidazo[1,2-a]pyrimidine, such as zolpidem, are used to treat short-term insomnia and some brain function disorders . While specific applications of 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine in medicine are not detailed in the search results, the structural similarity suggests potential in neuromodulation and sleep regulation.

Materials Science

Imidazo[1,2-a]pyrimidine compounds have shown promise in materials science due to their electronic properties. They can form π–π stacking interactions, leading to J-type aggregates in the solid state, which are valuable in the development of new materials with specific optical or electronic functions .

Environmental Science

The compound’s derivatives have been studied as corrosion inhibitors, showing high efficiency at low concentrations, which could be beneficial in protecting materials in environmentally harsh conditions . Additionally, they exhibit antibacterial activity, suggesting potential environmental applications in microbial control.

Analytical Chemistry

In analytical chemistry, Schiff bases derived from imidazo[1,2-a]pyrimidine structures have been used as chelating ligands in spectrophotometric determinations, indicating that 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine could serve a similar role in the detection and quantification of metal ions .

Biochemistry

Molecular docking studies have been conducted with imidazo[1,2-a]pyrimidine derivatives to predict biological activity against targets like the vascular endothelial growth factor receptor-2 (VEGFR-2) . This suggests that 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine could be valuable in biochemistry for studying molecular interactions and drug design.

Mécanisme D'action

Target of Action

Similar compounds have been known to target various proteins and enzymes .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

Biochemical Pathways

Imidazole derivatives are known to influence a broad range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-9-8(7-3-1-6-15-7)13-10-12-4-2-5-14(9)10/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBJBKAVDGYVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2N=C1)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587727 | |

| Record name | 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine | |

CAS RN |

904817-81-8 | |

| Record name | 2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

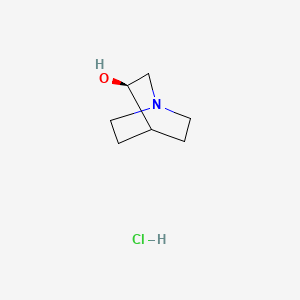

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)

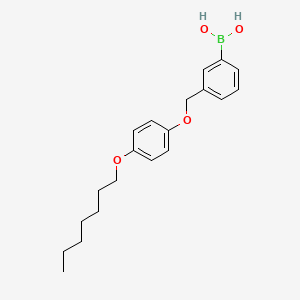

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

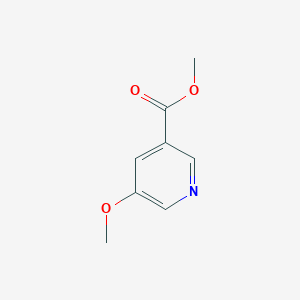

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)